Padoporfin
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Overview
Description
Preparation Methods
Padoporfin is synthesized through a series of chemical reactions involving chlorophyll derivatives. The synthetic route typically includes the modification of chlorophyll to introduce functional groups that enhance its photosensitizing properties. The industrial production of this compound involves stringent reaction conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Padoporfin undergoes several types of chemical reactions, including:
Reduction: In the presence of reducing agents, this compound can undergo reduction reactions, although these are less common in its therapeutic applications.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common reagents used in these reactions include light sources for activation, oxygen, and various reducing agents. The major products formed from these reactions are reactive oxygen species and modified chlorophyll derivatives .
Scientific Research Applications
Padoporfin has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photodynamic therapy research.
Biology: Studied for its effects on cellular processes and its ability to induce cell death in targeted cells.
Medicine: Primarily used in the treatment of low-risk prostate cancer through vascular-targeted photodynamic therapy. .
Industry: Employed in the development of new photodynamic therapy protocols and photosensitizing agents.
Mechanism of Action
Padoporfin exerts its effects through a process known as vascular-targeted photodynamic therapy. Upon activation by laser light at a specific wavelength (753 nm), this compound generates reactive oxygen species that cause localized hypoxia and cytotoxicity in the target tissue. This leads to the destruction of cancerous cells while sparing healthy tissue. The molecular targets involved in this process include cellular membranes and vascular endothelial cells .
Comparison with Similar Compounds
Padoporfin is unique among photosensitizers due to its water solubility and specific activation wavelength. Similar compounds include:
Photofrin: Another photosensitizer used in photodynamic therapy, but with different activation wavelengths and solubility properties.
Verteporfin: Used in the treatment of macular degeneration, with a different mechanism of action and target tissues.
Temoporfin: A photosensitizer with similar applications but different chemical properties and activation requirements
This compound’s uniqueness lies in its specific activation wavelength and its ability to generate reactive oxygen species efficiently, making it highly effective in targeted photodynamic therapy .
Properties
CAS No. |
274679-00-4 |
---|---|
Molecular Formula |
C35H36N4O6Pd |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
3-[(3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl]propanoic acid;palladium(2+) |
InChI |
InChI=1S/C35H38N4O6.Pd/c1-8-19-14(2)21-13-26-28(18(6)40)16(4)23(37-26)11-22-15(3)20(9-10-27(41)42)32(38-22)30-31(35(44)45-7)34(43)29-17(5)24(39-33(29)30)12-25(19)36-21;/h11-15,19-20,31H,8-10H2,1-7H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t14-,15+,19-,20+,31-;/m1./s1 |
InChI Key |
GPIVNYFDHQDTDZ-GDUCSYRESA-L |
SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd] |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2] |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WST-09; WST09; WST 09; Pd-Bacteriopheophorbide; Pd-BPheid, Tookad. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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